molecular formula C17H18O4 B1249946 Phoyunbene D

Phoyunbene D

Cat. No. B1249946
M. Wt: 286.32 g/mol
InChI Key: JTNSCGPJCOQOIF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene D is a stilbenoid that is trans-stilbene substituted by a hydroxy group at position 3 and methoxy groups at positions 2', 3' and 5. Isolated from Pholidota yunnanensis, it exhibits inhibitory effects on production of nitric oxide. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of methoxybenzenes, a stilbenoid and a member of phenols.

Scientific Research Applications

  • Anti-Inflammatory Effects : Phoyunbenes A-D, including Phoyunbene D, demonstrated weak inhibitory activities without cytotoxicity on the production of nitric oxide (NO), an important inflammatory mediator, in lipopolysaccharide-induced RAW-264.7 macrophages (Moon, Kim, & Jun, 2015).

  • Chemical Study of Orchids : The chemical study of the orchid Maxillaria picta led to the isolation of bioactive stilbenes including Phoyunbene B and Phoyunbene C. These compounds were evaluated for anticancer activity against human tumor cell lines and against evolutionary forms of T. cruzi and L. amazonensis (Almeida et al., 2014).

  • Inhibitory Effects on Nitric Oxide Production : A study on Pholidota yunnanensis ROLFE identified new stilbenoids, including Phoyunbene D, and their inhibitory effects on nitric oxide production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide and interferon-gamma (Guo et al., 2006).

  • Cell Cycle Arrest and Apoptosis in Liver Cancer Cells : Research on Phoyunbene B, a resveratrol analog, showed that it induced G2/M cell cycle arrest and apoptosis in HepG2 hepatocellular carcinoma cells, suggesting a potential application in cancer treatment (Wang et al., 2012).

properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-5-methoxyphenol

InChI

InChI=1S/C17H18O4/c1-19-15-10-12(9-14(18)11-15)7-8-13-5-4-6-16(20-2)17(13)21-3/h4-11,18H,1-3H3/b8-7+

InChI Key

JTNSCGPJCOQOIF-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC(=CC(=C2)OC)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC(=CC(=C2)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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